Bendamustine-d8 (hydrochloride)

Description

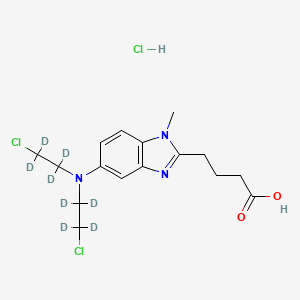

Bendamustine-d8 (hydrochloride) is a deuterium-labeled analog of Bendamustine hydrochloride, a chemotherapeutic agent primarily used to treat chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma . The deuterated form replaces eight hydrogen atoms with deuterium isotopes, resulting in a molecular formula of C₁₆H₁₃D₈Cl₂N₃O₂·HCl and a molecular weight of 366.31 g/mol (excluding the HCl salt contribution) . Its CAS number is 1185068-23-8, though some sources list an alternative CAS (1134803-33-0), likely due to variant salt forms or synthesis methods .

Bendamustine-d8 (hydrochloride) serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated Bendamustine in pharmacokinetic and metabolic studies . The deuterium labeling improves analytical precision by minimizing isotopic interference in biological matrices.

Properties

Molecular Formula |

C16H22Cl3N3O2 |

|---|---|

Molecular Weight |

402.8 g/mol |

IUPAC Name |

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,8D2,9D2,10D2; |

InChI Key |

ZHSKUOZOLHMKEA-SJEKSWIZSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl.Cl |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine-d8 (hydrochloride) involves the incorporation of deuterium into the bendamustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the alkylation of benzimidazole with deuterated chloroethylamine and subsequent reactions to form the final product .

Industrial Production Methods: Industrial production of Bendamustine-d8 (hydrochloride) follows similar steps to the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.

Common Reagents and Conditions:

Alkylation Reactions: Typically involve chloroethylamine derivatives under controlled conditions.

Hydrolysis Reactions: Occur in the presence of water or aqueous solutions.

Major Products Formed:

Hydrolyzed Derivatives: Including monohydroxy and dihydroxy derivatives.

Scientific Research Applications

Bendamustine-d8 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Bendamustine-d8 (hydrochloride) exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound is effective against both active and quiescent cells. The exact molecular targets include DNA bases, and the pathways involved are related to DNA repair and cell cycle progression .

Comparison with Similar Compounds

Table 1: Key Differences Between Bendamustine-d8 and Non-Deuterated Bendamustine

| Parameter | Bendamustine-d8 (HCl) | Bendamustine Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₆H₁₃D₈Cl₂N₃O₂·HCl | C₁₆H₂₁Cl₃N₃O₂ |

| Molecular Weight | 366.31 g/mol (excl. HCl) | 394.72 g/mol |

| CAS Number | 1185068-23-8 | 3543-75-7 |

| Therapeutic Use | None (research only) | Approved for CLL and lymphoma |

| Analytical Role | Internal standard for LC-MS | Active pharmaceutical ingredient |

| Regulatory Status | Non-clinical | FDA-approved (Treanda®, Bendeka®) |

| Key Mechanism | DNA cross-linking (in vitro) | DNA alkylation and apoptosis |

| Deuterium Substitution | 8 H → D atoms | None |

Comparison with Other Deuterated Compounds

Table 2: Bendamustine-d8 vs. Other Deuterated Pharmaceuticals

| Compound | Buspirone-d8 Dihydrochloride | Moroxydine-d8 Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₁H₂₅D₈Cl₂N₅O₂ | C₆H₁₀D₈ClN₅O₂ |

| Molecular Weight | 466.47 g/mol | 241.24 g/mol |

| Deuterium Atoms | 8 | 8 |

| Primary Use | Pharmacokinetic studies | Antiviral research |

| Therapeutic Class | Anxiolytic (parent compound) | Antiviral (parent compound) |

Key Insights :

- Bendamustine-d8 shares functional similarities with other deuterated compounds in enhancing analytical accuracy but differs in therapeutic class and target applications.

Comparison with Structural Analogs

Bendamustine-d8’s parent compound, Bendamustine hydrochloride, contains a mechlorethamine group and a benzimidazole ring , enabling DNA cross-linking and alkylation . Structural analogs include:

- Chlorambucil : Shares the mechlorethamine group but lacks the benzimidazole moiety, resulting in lower efficacy in resistant cancers.

Table 3: Pharmacokinetic Properties

| Property | Bendamustine-d8 (HCl) | Bendamustine (HCl) | Chlorambucil |

|---|---|---|---|

| Half-life (t₁/₂) | N/A (research use) | 40 min (plasma) | 1.5 hours |

| Metabolism | Hepatic (CYP1A2) | Hepatic (CYP1A2) | Hepatic (non-CYP) |

| Bioavailability | Not applicable | >90% (IV) | ~70% (oral) |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.